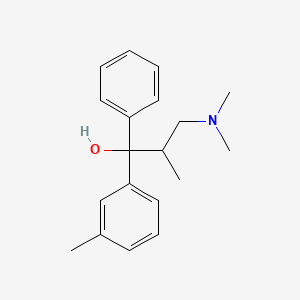
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is a complex organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a methyl group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- typically involves the reaction of 1-propanol with dimethylamine, phenylmagnesium bromide, and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: A simpler amino alcohol with similar functional groups.
N,N-Dimethyl-3-hydroxypropylamine: Another amino alcohol with a different substitution pattern.
Dimethylaminopropanol: A related compound with similar chemical properties.
Uniqueness
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
4150-91-8 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-1-(3-methylphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-15-9-8-12-18(13-15)19(21,16(2)14-20(3)4)17-10-6-5-7-11-17/h5-13,16,21H,14H2,1-4H3 |
InChI Key |
QYZMKGPXRFWQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)(C(C)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















